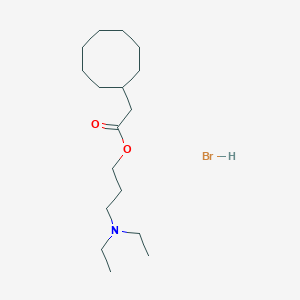
3-Diethylaminopropyl 2-cyclooctylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Diethylaminopropyl 2-cyclooctylacetate is a chemical compound with the molecular formula C16H29NO2 It is known for its unique structure, which includes a cyclooctyl ring and a diethylaminopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminopropyl 2-cyclooctylacetate typically involves the esterification of 2-cyclooctylacetic acid with 3-diethylaminopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反应分析
Types of Reactions
3-Diethylaminopropyl 2-cyclooctylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Diethylaminopropyl 2-cyclooctylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-Diethylaminopropyl 2-cyclooctylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The cyclooctyl ring can provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
3-Dimethylaminopropyl 2-cyclooctylacetate: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Cyclooctylacetic acid: The parent acid from which the ester is derived.
3-Diethylaminopropanol: The alcohol component used in the esterification reaction.
Uniqueness
3-Diethylaminopropyl 2-cyclooctylacetate is unique due to the presence of both a cyclooctyl ring and a diethylamino group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial uses.
属性
CAS 编号 |
6309-09-7 |
|---|---|
分子式 |
C17H34BrNO2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3-(diethylamino)propyl 2-cyclooctylacetate;hydrobromide |
InChI |
InChI=1S/C17H33NO2.BrH/c1-3-18(4-2)13-10-14-20-17(19)15-16-11-8-6-5-7-9-12-16;/h16H,3-15H2,1-2H3;1H |
InChI 键 |
DOEWNCOQFIKENM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCOC(=O)CC1CCCCCCC1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
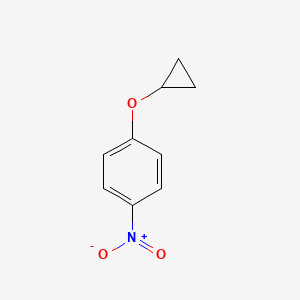
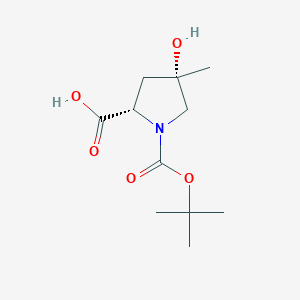
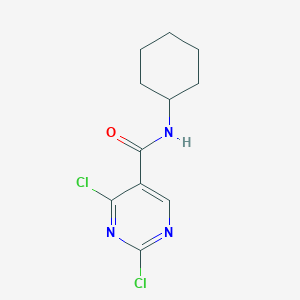
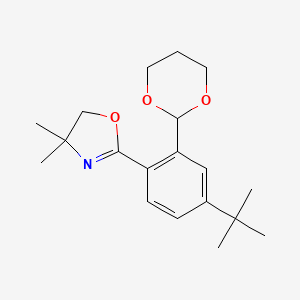

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
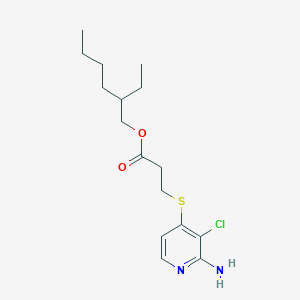

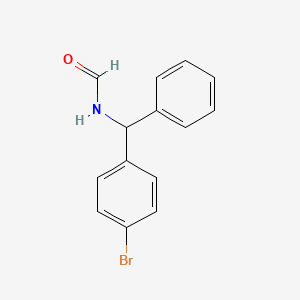
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)

